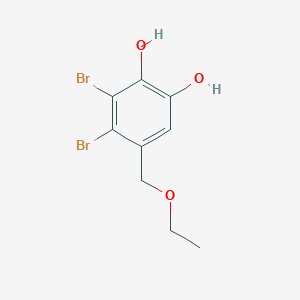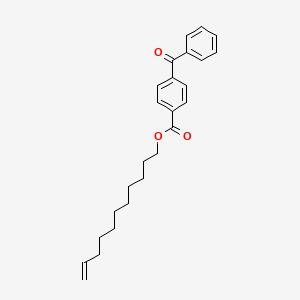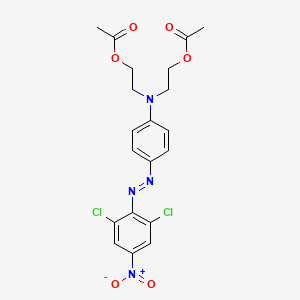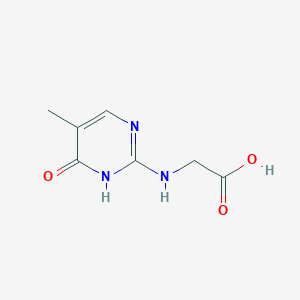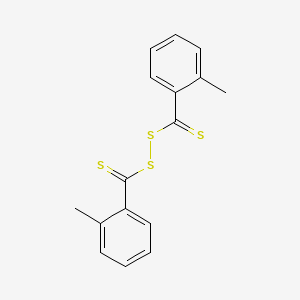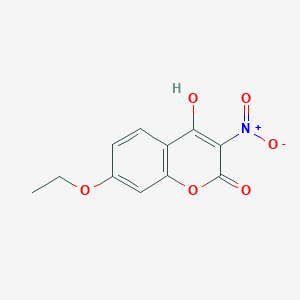
7-Ethoxy-4-hydroxy-3-nitro-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro-:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 7-ethoxy-4-hydroxy-2H-1-benzopyran-2-one using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and careful handling to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro- is used as a precursor for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s structural features make it a candidate for biological studies, particularly in the development of pharmaceuticals. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, although specific studies would be required to confirm these effects.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties may also find applications in materials science, such as in the development of new polymers or coatings.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
7-Ethoxy-4-methyl-2H-1-benzopyran-2-one: Similar structure but with a methyl group instead of a nitro group.
2H-1-Benzopyran-2-one, 7-methoxy-: Similar structure with a methoxy group instead of an ethoxy group.
Coumarin: The parent compound of the benzopyran family, lacking the ethoxy, hydroxy, and nitro groups.
Uniqueness: 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity
特性
CAS番号 |
55005-26-0 |
|---|---|
分子式 |
C11H9NO6 |
分子量 |
251.19 g/mol |
IUPAC名 |
7-ethoxy-4-hydroxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C11H9NO6/c1-2-17-6-3-4-7-8(5-6)18-11(14)9(10(7)13)12(15)16/h3-5,13H,2H2,1H3 |
InChIキー |
WRIWCTGCJAGBPC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)
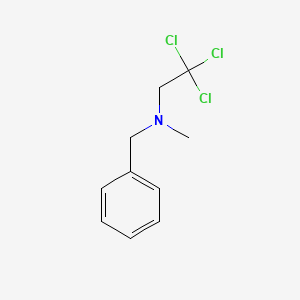

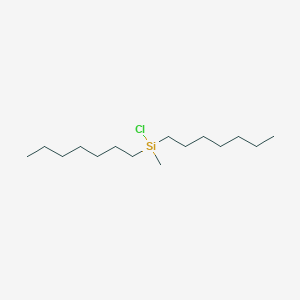

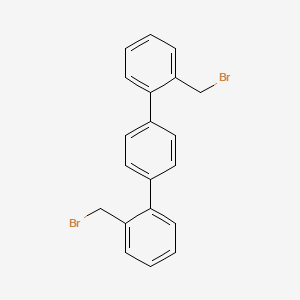

![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)

